molecular formula C27H29N5O6 B11463241 1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

Cat. No.: B11463241
M. Wt: 519.5 g/mol
InChI Key: JFGBWGLAHCWFMV-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the condensation of appropriate catechol derivatives with methoxy-substituted aldehydes under acidic conditions.

    Construction of the imidazo[4,5-b]pyrazolo[4,3-e]pyridine core: This involves cyclization reactions using suitable precursors such as hydrazines and pyridine derivatives.

    Introduction of the tert-butyl group: This step can be performed using tert-butyl halides in the presence of a strong base.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 1-(tert-butyl)-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one
  • This compound

Uniqueness: The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H29N5O6

Molecular Weight

519.5 g/mol

IUPAC Name

4-tert-butyl-8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-10-(3-methoxyphenyl)-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-11-one

InChI

InChI=1S/C27H29N5O6/c1-27(2,3)32-25-17(12-28-32)19(16-11-18(35-5)22-23(21(16)36-6)38-13-37-22)20-24(29-25)30-26(33)31(20)14-8-7-9-15(10-14)34-4/h7-12,19-20H,13H2,1-6H3,(H,29,30,33)

InChI Key

JFGBWGLAHCWFMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(C3C(=N2)NC(=O)N3C4=CC(=CC=C4)OC)C5=CC(=C6C(=C5OC)OCO6)OC

Origin of Product

United States

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